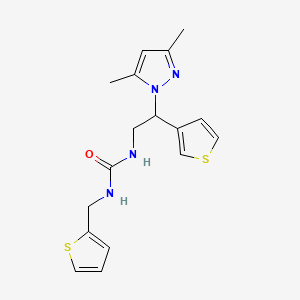
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H20N4OS2 and its molecular weight is 360.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel pyrazole-based urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4S2, with a molecular weight of approximately 342.47 g/mol. The presence of both pyrazole and thiophene rings in its structure contributes to its unique biological interactions.
Research indicates that pyrazole derivatives, particularly those containing a urea moiety, exhibit a wide range of biological activities through several mechanisms:
- Inhibition of Kinases : Pyrazole-containing compounds often inhibit various kinases involved in cell signaling pathways. For instance, studies have shown that certain pyrazolyl-ureas can block MAPK and PI3K pathways, leading to reduced tumor angiogenesis and cancer cell proliferation .
- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes and receptors, potentially leading to antibacterial effects. Pyrazole derivatives have been reported to possess activity against various pathogens .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways .
Biological Activity Data
The following table summarizes key biological activities associated with similar pyrazole-based compounds:
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of a related pyrazole derivative showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, various pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene ring enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents .
Propriétés
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-12-8-13(2)21(20-12)16(14-5-7-23-11-14)10-19-17(22)18-9-15-4-3-6-24-15/h3-8,11,16H,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRGBXIAPPAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














